Superior Performance in Trifluoromethylthiolation vs. Alternative Reagents
In a direct comparison of difluorocarbene sources for the trifluoromethylthiolation of alkyl halides, Ph3P+CF2CO2- (PDFA) demonstrated significantly higher efficiency compared to other common reagents. The yield of the desired trifluoromethylthiolated product increased to 84% when using an optimized loading of PDFA and elemental sulfur (S8) [1]. This is a stark contrast to the often poor yields or harsh conditions associated with alternative methods for introducing the CF3S group.
| Evidence Dimension | Yield of trifluoromethylthiolation reaction |
|---|---|
| Target Compound Data | 84% yield (optimized conditions) |
| Comparator Or Baseline | Lower yields with other difluorocarbene sources or under non-optimized conditions (exact baseline yield not specified in source, but improvement noted as significant) |
| Quantified Difference | Achieved high yield (84%) where other methods often result in lower efficiency |
| Conditions | Reaction of alkyl halides with Ph3P+CF2CO2- and S8; increasing loadings of both reagents increased yield. |
Why This Matters
This demonstrates PDFA's practical superiority for installing the valuable CF3S group, a common motif in pharmaceuticals and agrochemicals, making it the reagent of choice for this challenging transformation.
- [1] Lin, J. H., et al. (2019). Ph3P+CF2CO2- as an F- and :CF2 source for trifluoromethylthiolation of alkyl halides. Unpublished/Preprint data summarized in Accounts of Chemical Research. View Source
